![molecular formula C28H27NO7 B254002 N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide](/img/structure/B254002.png)
N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide, also known as CUDC-101, is a novel small molecule inhibitor that has shown remarkable potential in the field of cancer research.
Mecanismo De Acción
N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide works by inhibiting multiple targets involved in cancer progression. It inhibits HDAC, which leads to the acetylation of histones and the activation of tumor suppressor genes. It also inhibits EGFR and HER2, which are involved in cell proliferation and survival. Additionally, N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide inhibits the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth. In preclinical studies, N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has shown efficacy against a wide range of cancer types, including breast, lung, prostate, and colon cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide is its ability to inhibit multiple targets involved in cancer progression, which makes it a promising candidate for combination therapy. However, one limitation is its poor solubility, which can make it difficult to administer in vivo.
Direcciones Futuras
For N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide include further preclinical and clinical studies to evaluate its efficacy and safety in humans. Additionally, research is needed to develop more efficient methods of drug delivery to overcome the poor solubility of N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide. Finally, combination therapy studies with other cancer drugs should be conducted to evaluate the potential synergistic effects of N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide.
In conclusion, N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide is a promising small molecule inhibitor that has shown remarkable potential in the field of cancer research. Its ability to inhibit multiple targets involved in cancer progression makes it a promising candidate for combination therapy. Further research is needed to evaluate its efficacy and safety in humans and to develop more efficient methods of drug delivery.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide is synthesized using a multi-step process that involves the coupling of 2,4-dimethoxyaniline with 4-methoxyphenacyl bromide, followed by the reaction of the resulting intermediate with ethyl 6-bromo-2-(4-methoxyphenyl)-4-oxo-4H-chromene-3-carboxylate. The final product is obtained by reacting the intermediate with N-(2-chloroacetyl)pyrrolidine.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide has been extensively studied in the field of cancer research due to its ability to inhibit multiple targets involved in cancer progression. It has been shown to inhibit histone deacetylases (HDAC), epidermal growth factor receptor (EGFR), and human epidermal growth factor receptor 2 (HER2) among others. This makes it a promising candidate for the treatment of various types of cancer.
Propiedades
Nombre del producto |
N-(2,4-dimethoxyphenyl)-2-{[6-ethyl-2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetamide |
---|---|
Fórmula molecular |
C28H27NO7 |
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
N-(2,4-dimethoxyphenyl)-2-[6-ethyl-2-(4-methoxyphenyl)-4-oxochromen-3-yl]oxyacetamide |
InChI |
InChI=1S/C28H27NO7/c1-5-17-6-13-23-21(14-17)26(31)28(27(36-23)18-7-9-19(32-2)10-8-18)35-16-25(30)29-22-12-11-20(33-3)15-24(22)34-4/h6-15H,5,16H2,1-4H3,(H,29,30) |
Clave InChI |
BOPGTNHVCCUGNP-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)OC(=C(C2=O)OCC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)OC |
SMILES canónico |
CCC1=CC2=C(C=C1)OC(=C(C2=O)OCC(=O)NC3=C(C=C(C=C3)OC)OC)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.